molecular formula C23H31NO3 B10753245 syn-Norgestimate CAS No. 107382-51-4

syn-Norgestimate

Katalognummer: B10753245
CAS-Nummer: 107382-51-4
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: KIQQMECNKUGGKA-NPUFKNHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .

Wirkmechanismus

syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .

Biologische Aktivität

Introduction

syn-Norgestimate is a synthetic progestin, primarily used in hormonal contraceptives. It is notable for its unique receptor activities and metabolic pathways, which influence its biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical applications.

Absorption and Metabolism

Upon oral administration, this compound is rapidly metabolized into its active metabolites, primarily norelgestromin (17-desacetylnorgestimate) and to a lesser extent, levonorgestrel. The pharmacokinetic profile includes:

  • Peak Concentration (Cmax) : Norelgestromin reaches peak levels of approximately 3,500 pg/mL within 2 hours post-administration.
  • Half-Life : The half-life of norelgestromin is approximately 30 hours.
  • Bioavailability : The oral bioavailability of this compound is challenging to determine due to extensive first-pass metabolism in the liver and intestines .

Protein Binding

Norelgestromin is highly protein-bound (approximately 99%), primarily to albumin and not to sex hormone-binding globulin (SHBG). This high binding affinity affects its biological activity and distribution .

Accumulation and Steady-State Levels

Steady-state levels for norelgestromin and levonorgestrel are achieved within 21 days of continuous administration. Notably, there is a two-fold accumulation for norelgestromin and an approximate eight-fold accumulation for levonorgestrel due to its strong binding to SHBG .

ParameterNorelgestrominLevonorgestrel
Cmax3,500 pg/mL2.79 ng/mL
Tmax2 hours1.7 hours
Half-Life~30 hoursNot specified
Protein Binding~99%>97%

This compound functions primarily as an agonist of the progesterone receptor (PR), with partial agonistic activity at the androgen receptor (AR) and estrogen receptor (ER). Its actions include:

  • Suppression of Ovulation : By inhibiting the hypothalamo-pituitary axis, it reduces luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
  • Increased SHBG Production : This leads to decreased free testosterone levels, which can mitigate androgenic effects such as acne .
  • Impact on Sebaceous Glands : Lower testosterone availability reduces stimulation of sebaceous glands, contributing to acne treatment.

Efficacy in Acne Treatment

A significant clinical trial evaluated the efficacy of a triphasic oral contraceptive containing this compound and ethinyl estradiol in treating moderate acne vulgaris. Key findings include:

  • Study Design : A multicenter, randomized, double-blind study involving 257 women aged 15-49.
  • Results :
    • Mean decrease in inflammatory lesions: 11.8 (62.0%) in the treatment group vs. 7.6 (38.6%) in the placebo group (p = 0.0001).
    • Total lesion count reduction: 29.1 (53.1%) vs. 14.1 (26.8%) respectively (p = 0.0001).
    • Investigator's assessment showed improvement in 93.7% of treated subjects compared to 65.4% in the placebo group .

Summary of Clinical Findings

MeasureTreatment GroupPlacebo Group
Mean Decrease in Inflammatory Lesions11.8 (62.0%)7.6 (38.6%)
Mean Decrease in Total Lesions29.1 (53.1%)14.1 (26.8%)
Improvement Rate (Investigator's Assessment)93.7%65.4%

Eigenschaften

CAS-Nummer

107382-51-4

Molekularformel

C23H31NO3

Molekulargewicht

369.5 g/mol

IUPAC-Name

[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1

InChI-Schlüssel

KIQQMECNKUGGKA-NPUFKNHTSA-N

Isomerische SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34

Kanonische SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.